tert-butyl 1H-pyrazole-3-carboxylate
Overview
Description
tert-Butyl 1H-pyrazole-3-carboxylate: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a tert-butyl ester group attached to the pyrazole ring. It is widely used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrazole-3-carboxylate typically involves the reaction of pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction can be represented as follows:
Pyrazole+tert-Butyl chloroformateBasetert-Butyl 1H-pyrazole-3-carboxylate
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1H-pyrazole-3-carboxylate can undergo oxidation reactions to form corresponding pyrazole carboxylic acids.
Reduction: Reduction of the ester group can yield pyrazole-3-carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Pyrazole-3-carboxylic acid.
Reduction: Pyrazole-3-carboxylic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various pyrazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. It is also employed in the development of bioactive molecules.
Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer and inflammation.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The presence of the pyrazole ring allows it to bind to active sites of enzymes, thereby affecting their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
tert-Butyl 1H-pyrazole-5-carboxylate: Similar structure but with the ester group at a different position on the pyrazole ring.
tert-Butyl 1H-pyrazole-4-carboxylate: Another isomer with the ester group at the 4-position.
tert-Butyl 1H-pyrazole-2-carboxylate: Isomer with the ester group at the 2-position.
Uniqueness: tert-Butyl 1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the ester group can affect the compound’s electronic properties and steric hindrance, making it distinct from other isomers.
Biological Activity
Tert-butyl 1H-pyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a tert-butyl group attached to a pyrazole ring with a carboxylate functional group. The molecular formula is CHNO, and it has a molecular weight of approximately 198.22 g/mol. Various synthetic routes are available for its preparation, often involving the condensation of hydrazines with carbonyl compounds to form the pyrazole ring, followed by functionalization to yield the carboxylate derivative .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, derivatives with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. The selectivity index for COX-2 inhibition has been reported to be significantly high for certain pyrazole derivatives, suggesting that modifications to the pyrazole structure can enhance anti-inflammatory activity .
Table 1: Comparative Analysis of Pyrazole Derivatives
Compound Name | COX-2 Inhibition IC (μM) | Selectivity Index |
---|---|---|
This compound | TBD | TBD |
Pyrazole Derivative A | 5.40 | 344.56 |
Pyrazole Derivative B | 0.01 | >189 |
Note: TBD indicates values that require further research for precise determination.
Anticancer Activity
The pyrazole scaffold is also recognized for its anticancer properties. Compounds derived from this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, certain derivatives demonstrated significant activity against prostate and breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Case Studies
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrazole derivatives using a carrageenan-induced rat paw edema model. The results indicated that some derivatives exhibited superior anti-inflammatory activity compared to standard treatments like celecoxib, with minimal side effects observed during histopathological examinations .
- Anticancer Study : Another investigation focused on the cytotoxic effects of this compound against human cancer cell lines. The study found that the compound inhibited cell proliferation effectively, leading to increased apoptosis rates compared to untreated controls .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests it may interfere with prostaglandin synthesis, a key factor in inflammation.
- Cell Cycle Regulation : Research indicates that pyrazole derivatives can disrupt cell cycle progression in cancer cells, leading to reduced viability.
- Apoptosis Induction : These compounds may activate intrinsic apoptotic pathways, resulting in programmed cell death in malignant cells.
Properties
IUPAC Name |
tert-butyl 1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)6-4-5-9-10-6/h4-5H,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRGTCTAGDWHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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